molecular formula C14H17NO2 B8660118 (2-(3-Methoxypropyl)quinolin-4-yl)methanol

(2-(3-Methoxypropyl)quinolin-4-yl)methanol

Cat. No.: B8660118
M. Wt: 231.29 g/mol
InChI Key: PWIVIRYIBLSCQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methoxypropyl)quinolin-4-yl)methanol typically involves the reaction of quinoline derivatives with 3-methoxypropyl groups. One common method involves the use of 4-hydroxyquinoline as a starting material, which is then reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methoxypropyl)quinolin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [2-(3-Methoxypropyl)-4-quinolinyl]carboxylic acid, while reduction of the quinoline ring can produce [2-(3-Methoxypropyl)-4-dihydroquinolinyl]methanol .

Scientific Research Applications

(2-(3-Methoxypropyl)quinolin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(3-Methoxypropyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
  • [8-Methyl-1,2,3,4-tetrahydro-7-quinolinyl]methanol
  • [Methyl 2-(3-methoxypropyl)-4-quinolinecarboxylate]
  • [3,4-Dihydro-2-(3-methoxypropyl)-4-oxo-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide]
  • [2-(3-methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one]
  • [2-(3-methoxypropyl)-2,4,4-trimethylcyclopentan-1-one]

Uniqueness

What sets (2-(3-Methoxypropyl)quinolin-4-yl)methanol apart from similar compounds is its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

[2-(3-methoxypropyl)quinolin-4-yl]methanol

InChI

InChI=1S/C14H17NO2/c1-17-8-4-5-12-9-11(10-16)13-6-2-3-7-14(13)15-12/h2-3,6-7,9,16H,4-5,8,10H2,1H3

InChI Key

PWIVIRYIBLSCQK-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=NC2=CC=CC=C2C(=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of propyl 2-(3-methoxypropyl]quinoline-4-carboxylate from the previous step (1 eq.) in toluene (0.1 M) was added at −78° C. DIBAL (1.5 M toluene solution, 2 eq.) dropwise over 10 min. The reaction mixture was stirred at −78° C. for 30 min and then at 0° C. for 2 h. The reaction mixture was quenched with sat. aq. Rochelle's salt and extracted with EtOAc. The combined organic extracts were washed sequentially with water, sat. aq. NaHCO3 and brine. Drying over MgSO4, filtration and concentration of the filtrate in vacuo afforded the crude product as a milky oil. Purification by way of column chromatography (SiO2, 10:1 (v/v) Hex:EtOAc→EtOAc) afforded the title compound as a pale yellow oil.
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